3-Amino-1-(2-methylheptyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

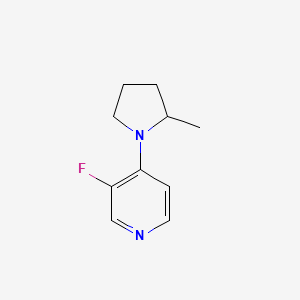

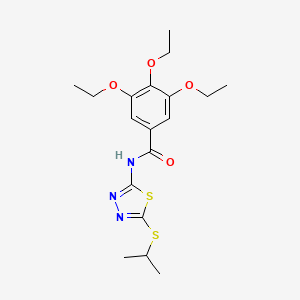

3-Amino-1-(2-methylheptyl)thiourea is a chemical compound with the CAS Number: 748776-63-8. It has a molecular weight of 203.35 and its IUPAC name is N-(2-methylheptyl)hydrazinecarbothioamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H21N3S/c1-3-4-5-6-8(2)7-11-9(13)12-10/h8H,3-7,10H2,1-2H3,(H2,11,12,13) .Chemical Reactions Analysis

Thiourea fused γ-amino alcohols have been examined in the asymmetric Mannich reaction of β-keto active methylene compounds with imines to afford chiral Mannich products .Physical and Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at room temperature .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Thiourea derivatives are instrumental in catalyzing various organic reactions. For example, Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea leads to diverse 2-amino-4,5-dihydrothiophenes. This catalytic activity showcases the role of thiourea in providing a C=S double bond, acting as an amino source, and functioning as a decarbalkoxylation reagent in organic synthesis (Xie et al., 2019). Bifunctional thiourea catalysts have also been synthesized, showing high efficiency in the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins (Okino et al., 2005).

Chiral Discrimination

Thiourea derivatives have been used as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. These derivatives provide an effective means for differentiating NMR signals of enantiomeric substrates, highlighting their utility in stereochemical analyses (Recchimurzo et al., 2020).

Bioactive Compounds and Antimicrobial Activity

Thiourea derivatives have been synthesized and tested for bioactive properties. For instance, new bioactive Cu(I) thiourea derivatives have been synthesized and characterized, showing promising results in DNA interaction and exhibiting antibacterial activity against various bacterial strains (Hussain et al., 2020). Another study synthesized and characterized novel N,N′-disubstituted thiourea, 2-amino thiazole, and imidazole-2-thione derivatives, reporting significant antibacterial activity, especially against Gram-positive S. aureus bacterium (Kalhor et al., 2014).

Molecular Docking and Drug Design

Thiourea derivatives have been involved in molecular docking studies, validating their interactions with specific proteins. This process helps in understanding the binding interactions of these compounds, potentially aiding in drug design and development (Hussain et al., 2020).

Material Sciences and Ligand Synthesis

Thiourea derivatives have been recognized as significant ligands, with their coordination compounds being investigated in the synthesis of pharmaceuticals and agrochemical ingredients. Their structural motifs are also seen as versatile synthons in heterocyclic syntheses, emphasizing their importance in material sciences and organic synthesis (Saeed et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-amino-3-(2-methylheptyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3S/c1-3-4-5-6-8(2)7-11-9(13)12-10/h8H,3-7,10H2,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQXRRITGZJATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CNC(=S)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2437662.png)

![N'-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide](/img/structure/B2437668.png)

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2437673.png)

![Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B2437675.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2437677.png)

![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437679.png)